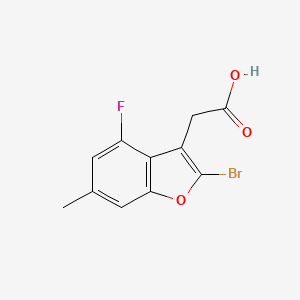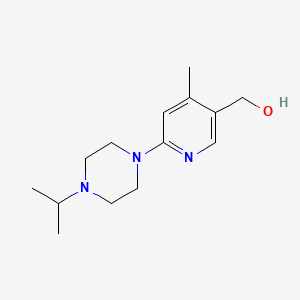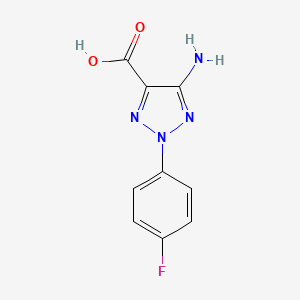
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, and a cyclopropylethyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.
Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a cyclopropylethyl group.
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a cyclopropylethyl group.
Uniqueness
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both bromine atoms and the cyclopropylethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3 |
InChI Key |
MRWMQSHWVLOJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2CC(=C(C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


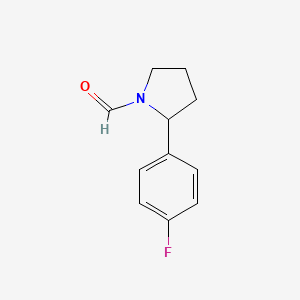
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
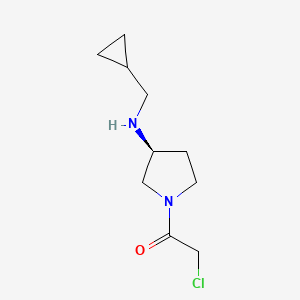
![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
